![molecular formula C16H13FN2S B2607820 N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 565209-32-7](/img/structure/B2607820.png)
N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a 4-fluorophenyl group (a benzene ring with a fluorine atom at the 4th position), and a 1,3-thiazol-2-amine group (a five-membered ring containing nitrogen, sulfur, and three carbon atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the nitrogen, sulfur, and fluorine atoms would likely result in regions of partial positive and negative charge, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and decrease its reactivity .Scientific Research Applications
Metabolism and Pharmacokinetics
Disposition and Metabolism of Orexin Receptor Antagonist N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine, also referenced as SB-649868, is primarily researched for its potential as an orexin 1 and 2 receptor antagonist, particularly for insomnia treatment. The compound is notably metabolized through oxidation of the benzofuran ring, resulting in principal metabolites M98 and M25. Interestingly, the metabolite M98 (GSK2329163) forms through an unusual hemiaminal metabolic process. Notably, the compound is primarily excreted via feces (79%) and to a lesser extent through urine (12%). The prolonged mean apparent half-life of plasma radioactivity compared to the unchanged SB-649868 indicates the presence of slowly cleared metabolites in the system (Renzulli et al., 2011).
Synthesis and Potential Therapeutic Applications
Synthesis of Benzo[d]Thiazol Derivatives and Their Therapeutic Potential A study focusing on the synthesis of new benzo[d]thiazol derivatives revealed significant therapeutic potential, particularly in the context of antidepressant and anticonvulsant effects. The derivatives, specifically 2c and 2d, demonstrated notable antidepressant effects, outperforming fluoxetine in decreasing immobility duration. Additionally, compounds 3n and 3q exhibited potent anticonvulsant effects, comparable to phenobarbital or valproate, suggesting a promising avenue for therapeutic applications in related conditions (Qing‐Hao Jin et al., 2019).
Future Directions
properties
IUPAC Name |
N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQWPVJOMKGWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.